molecular formula C16H16ClNO2 B4659274 2-chloro-N-(4-ethoxybenzyl)benzamide

2-chloro-N-(4-ethoxybenzyl)benzamide

Cat. No.: B4659274
M. Wt: 289.75 g/mol
InChI Key: RTQNQIKFMFPHMA-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-ethoxybenzyl)benzamide is a benzamide derivative characterized by a chloro substituent at the 2-position of the benzoyl moiety and a 4-ethoxybenzyl group attached to the amide nitrogen. Benzamide derivatives are widely studied for pesticidal, antifungal, and pharmacological applications due to their structural versatility and tunable reactivity .

Properties

IUPAC Name

2-chloro-N-[(4-ethoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-2-20-13-9-7-12(8-10-13)11-18-16(19)14-5-3-4-6-15(14)17/h3-10H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQNQIKFMFPHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

The benzamide scaffold is highly modifiable. Below is a comparison of key analogs:

Compound Name Substituents on Benzamide Core Key Structural Features Melting Point (°C) Bioactivity Notes Reference
2-Chloro-N-(4-ethoxybenzyl)benzamide 2-Cl, 4-ethoxybenzyl Ethoxy group (electron-donating) Not reported Potential pesticidal activity
2-Chloro-N-(4-ethoxyphenyl)-4-nitrobenzamide 2-Cl, 4-NO₂, 4-ethoxyphenyl Nitro group (electron-withdrawing) Not reported Higher reactivity due to NO₂
2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide 2-Cl, 4-SO₂Me, 4-Cl-3-I-phenyl Sulfonyl and halogen substituents Crystalline solid Antineoplastic (preclinical)
2-Chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide 2-Cl, thiazole-linked 4-MeO-benzyl Heterocyclic thiazole ring Not reported Enhanced metabolic stability

Key Observations :

  • Heterocyclic modifications (e.g., thiazole in ) improve metabolic stability compared to purely aromatic systems .
  • Halogenated analogs (e.g., iodine in ) may exhibit enhanced lipophilicity, influencing membrane permeability .
Physicochemical Properties
  • Melting Points : Derivatives with bulky substituents (e.g., trifluoroethoxy in , Compound 17) exhibit higher melting points (144–146°C) due to increased molecular rigidity .
  • Solubility : Ethoxy and methoxy groups enhance aqueous solubility compared to halogenated analogs, as seen in 4-chloro-N-(2-methoxyethyl)benzamide ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(4-ethoxybenzyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(4-ethoxybenzyl)benzamide

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